molecular formula C9H12N2O2 B087992 1,3-Diisocyanato-2-methylcyclohexane CAS No. 13912-56-6

1,3-Diisocyanato-2-methylcyclohexane

Cat. No.: B087992
CAS No.: 13912-56-6
M. Wt: 180.2 g/mol
InChI Key: OHTRJOZKRSVAOX-UHFFFAOYSA-N
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Description

1,3-Diisocyanato-2-methylcyclohexane is a cycloaliphatic diisocyanate characterized by a cyclohexane ring substituted with two isocyanate (-NCO) groups at positions 1 and 3, and a methyl (-CH3) group at position 2. This structural configuration confers moderate reactivity due to steric hindrance from the methyl group, making it suitable for applications requiring controlled polymerization kinetics. It is primarily used in polyurethane coatings and elastomers, particularly for flexible substrates, where its cycloaliphatic structure enhances UV resistance and thermal stability compared to aromatic analogs .

Properties

CAS No.

13912-56-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

1,3-diisocyanato-2-methylcyclohexane

InChI

InChI=1S/C9H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h7-9H,2-4H2,1H3

InChI Key

OHTRJOZKRSVAOX-UHFFFAOYSA-N

SMILES

CC1C(CCCC1N=C=O)N=C=O

Canonical SMILES

CC1C(CCCC1N=C=O)N=C=O

Other CAS No.

13912-56-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 1,3-Diisocyanato-2-methylcyclohexane with structurally related diisocyanates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile Primary Applications
1,3-Diisocyanato-2-methylcyclohexane Not specified C8H10N2O2* ~166.18* Cyclohexane with -NCO (1,3), -CH3 (2) Moderate (steric hindrance) Polyurethane coatings, elastomers
1,4-Cyclohexane diisocyanate 2556-36-7 C8H10N2O2 166.18 Cyclohexane with -NCO (1,4) High (linear substitution) Coatings, adhesives
Hexamethylene diisocyanate (HDI) 822-06-0 C6H8N2O2 168.2 Linear aliphatic chain with -NCO Very high Automotive coatings, UV-resistant films
1,3-Bis(methylisocyanate)cyclohexane 38661-72-2 C9H12N2O2 194.23 Cyclohexane with -CH2NCO (1,3) Low (methyl group shielding) Specialty polymers
Isophorone diisocyanate (IPDI) 4098-71-9 C12H18N2O2 222.28 Bicyclic structure with -NCO Moderate (steric + electronic effects) High-performance coatings

Key Findings from Comparative Analysis

Reactivity and Polymerization
  • Steric Effects : The methyl group at position 2 in 1,3-Diisocyanato-2-methylcyclohexane reduces reactivity compared to 1,4-Cyclohexane diisocyanate, which lacks steric hindrance . This makes the former preferable for applications requiring slower curing rates.
  • Aliphatic vs. Cycloaliphatic : HDI (aliphatic) exhibits higher reactivity due to unrestricted access to -NCO groups, whereas cyclohexane-based diisocyanates like 1,3-Diisocyanato-2-methylcyclohexane offer better UV stability and hydrolytic resistance .
  • Substituent Influence : Compounds with methylisocyanate groups (e.g., 1,3-Bis(methylisocyanate)cyclohexane) show significantly lower reactivity due to the shielding effect of methyl groups on the -NCO moiety .
Toxicity and Regulation

All compared diisocyanates are regulated under EPCRA Section 313 due to respiratory sensitization risks. HDI and IPDI are particularly noted for stringent handling requirements .

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